octahydro-1H-indole-6-carboxylic acid
Overview
Description
Octahydro-1H-indole-6-carboxylic acid is a compound with the CAS Number: 1544049-39-9 . It is a powder form substance with a molecular weight of 169.22 .
Molecular Structure Analysis
The InChI code for octahydro-1H-indole-6-carboxylic acid is 1S/C9H15NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h6-8,10H,1-5H2,(H,11,12) . This indicates the presence of 9 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
Octahydro-1H-indole-6-carboxylic acid is a powder form substance . It has a molecular weight of 169.22 .Scientific Research Applications
Synthesis and Quantification
- Separation and Quantification for Pharmaceutical Use : Octahydro-1H-indole-2-carboxylic acid, a closely related compound to octahydro-1H-indole-6-carboxylic acid, is a key material in synthesizing Perindopril and Trandolapril. A novel HPLC method has been developed for its quantification and the determination of its isomers, which are significant in pharmaceutical manufacturing (Vali et al., 2012).
Synthesis for Peptide Research
- Creating Tryptophan Derivatives : Methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate, a derivative of octahydro-1H-indole, is synthesized for peptide and peptoid conformation studies. These derivatives help in understanding the structure and behavior of peptides (Horwell et al., 1994; 1995).
Pharmaceutical Intermediate Synthesis
- Key Intermediate for Trandolapril : Benzyl trans-octahydro-1H-indole-2-carboxylate hydrochloride, closely related to octahydro-1H-indole-6-carboxylic acid, is synthesized as a crucial intermediate for Trandolapril, a medication used to treat high blood pressure (Wang Junfang, 2012).
Indole Derivative Synthesis for Biological Activity
- Antibacterial and Antifungal Activities : Research on indole-2-carboxylic acid derivatives, which are structurally similar to octahydro-1H-indole-6-carboxylic acid, shows significant antibacterial and moderate antifungal activities. These compounds can be potential leads for developing new therapeutic drugs (Raju et al., 2015).
NMR Spectroscopy in Characterization
- Characterizing Indole Derivatives : The use of NMR spectroscopy in characterizing indole derivatives, such as indole-5-carboxylic acid trimers, provides insights into the structure and properties of these compounds. This method is essential for understanding the chemical behavior of related compounds like octahydro-1H-indole-6-carboxylic acid (Mackintosh et al., 1994).
Safety And Hazards
properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h6-8,10H,1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMCFWIKVXNHLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1CCN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
octahydro-1H-indole-6-carboxylic acid | |
CAS RN |
1544049-39-9 | |
Record name | octahydro-1H-indole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.